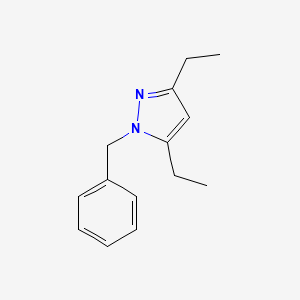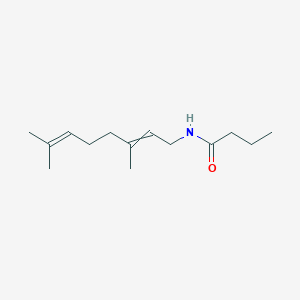
N-(3,7-Dimethylocta-2,6-dien-1-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide is a chemical compound known for its unique structure and properties. It is a cyclopropylcarboxamide resulting from the formal condensation of the carboxy group of cyclopropanecarboxylic acid with the amino group of 3,7-dimethylocta-2,6-dien-1-amine . This compound has various applications, particularly in the field of flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide involves the condensation reaction between cyclopropanecarboxylic acid and 3,7-dimethylocta-2,6-dien-1-amine . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and the presence of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized as a flavoring agent in the food industry due to its unique aroma and taste properties.
Mechanism of Action
The mechanism of action of N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide include:
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate
Uniqueness
This compound stands out due to its specific structure and properties, which make it particularly useful as a flavoring agent. Its unique combination of a cyclopropylcarboxamide group and a dimethylocta-2,6-dien-1-yl moiety contributes to its distinct characteristics and applications.
Properties
CAS No. |
424827-33-8 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
N-(3,7-dimethylocta-2,6-dienyl)butanamide |
InChI |
InChI=1S/C14H25NO/c1-5-7-14(16)15-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3,(H,15,16) |
InChI Key |
KARFDVWKHSKYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


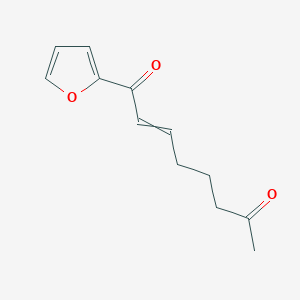
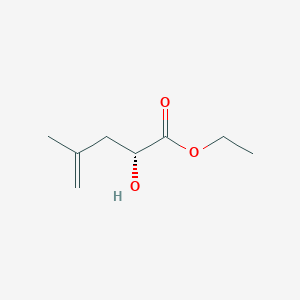
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
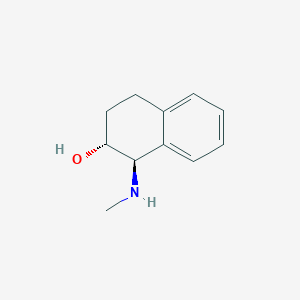
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
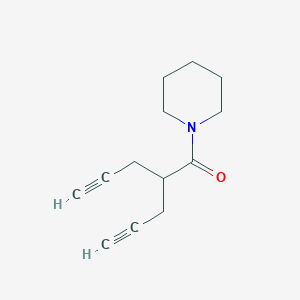
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
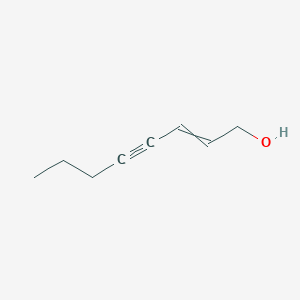
![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)
